6-Methoxy-2-methylpyridine-3-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

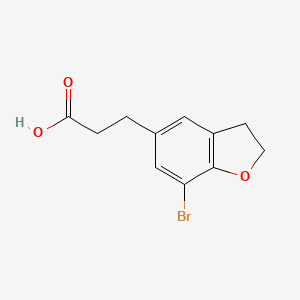

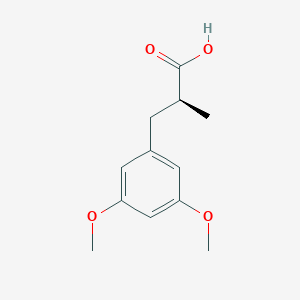

6-Methoxy-2-methylpyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2305255-20-1 . It has a molecular weight of 205.21 and its IUPAC name is this compound . It is usually in the form of a powder .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H8FNO3S/c1-5-6 (13 (8,10)11)3-4-7 (9-5)12-2/h3-4H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 205.21 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

New Methods for Pyridyne Formation

Research by Walters and Shay (1995) introduced compounds as efficient precursors for pyridyne formation, indicating the potential use of similar compounds in the synthesis of reactive intermediates for organic synthesis. Their work demonstrated the use of directed-deprotonation or fluoride-induced elimination to prepare the reactive intermediate, which could be trapped effectively, highlighting the importance of such compounds in developing new synthetic routes (Walters & Shay, 1995).

Radiosynthesis Applications

Lim et al. (1996) described the preparation of a substrate for the production of F-18 16α-fluoroestradiol via nucleophilic fluorination, showcasing the role of sulfonyl fluoride compounds in radiopharmaceutical synthesis. This approach highlights the significance of such compounds in developing radiolabeled compounds for medical imaging, particularly in positron emission tomography (PET) (Lim et al., 1996).

Protein and Peptide Labeling

De Bruin et al. (2005) explored a fluoropyridine-based maleimide reagent for the prosthetic labeling of peptides and proteins, indicating the utility of sulfonyl fluoride derivatives in bioconjugation chemistry. Their research underlines the importance of such compounds in the selective labeling of biomolecules, enhancing the development of novel radiopharmaceuticals for PET imaging (De Bruin et al., 2005).

Advanced Synthesis Techniques

Tunoori, White, and Georg (2000) demonstrated the conversion of carboxylic acids to acid fluorides using a specific fluorinating reagent, highlighting another potential application of sulfonyl fluoride compounds in the transformation of functional groups. This work is crucial for the development of new synthetic methodologies in organic chemistry (Tunoori et al., 2000).

Environmental and Material Sciences

Laudadio et al. (2019) reported on the synthesis of sulfonyl fluorides through an environmentally benign electrochemical approach. Their study demonstrates the versatility of sulfonyl fluoride compounds in material science and their potential application in developing novel materials through "click chemistry" (Laudadio et al., 2019).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

6-methoxy-2-methylpyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-5-6(13(8,10)11)3-4-7(9-5)12-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXYUVMPCVHTBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2717500.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2717501.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2717503.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2717507.png)

![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2717508.png)

![2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2717510.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2717513.png)

![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B2717515.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2717516.png)